2-Hexyl-4,5-dimethyloxazole
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Overview
Description
2-Hexyl-4,5-dimethyloxazole is an organic compound belonging to the oxazole class, characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound has a molecular formula of C11H19NO and a molecular weight of 181.2747 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-4,5-dimethyloxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclodehydration of 2-hexyl-4,5-dimethyl-1,3-oxazolidine-2,5-dione using a dehydrating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Hexyl-4,5-dimethyloxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can produce reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted oxazoles.
Scientific Research Applications
2-Hexyl-4,5-dimethyloxazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Hexyl-4,5-dimethyloxazole exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.
Comparison with Similar Compounds
2-Hexyl-4,5-dimethyloxazole is similar to other oxazole derivatives, such as 2-ethyl-4,5-dimethyloxazole and 2-propyl-4,5-dimethyloxazole. its unique hexyl group contributes to its distinct chemical properties and potential applications. The comparison highlights its uniqueness in terms of reactivity, stability, and biological activity.
List of Similar Compounds
2-Ethyl-4,5-dimethyloxazole
2-Propyl-4,5-dimethyloxazole
2-Butyl-4,5-dimethyloxazole
2-Heptyl-4,5-dimethyloxazole
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
20662-87-7 |
---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-hexyl-4,5-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C11H19NO/c1-4-5-6-7-8-11-12-9(2)10(3)13-11/h4-8H2,1-3H3 |
InChI Key |
KNPWGHJHGHEJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NC(=C(O1)C)C |
Origin of Product |
United States |
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